L-ルシフェリン

概要

説明

L-Luciferin is a light-emitting compound found in organisms that generate bioluminescence . It is a small organic molecule that undergoes an enzyme-catalyzed reaction with molecular oxygen . The oxidation of luciferin results in the emission of visible light, a phenomenon known as bioluminescence . This trait has independently evolved dozens of times, with a wide range of biochemical diversity found across bioluminescent systems .

Synthesis Analysis

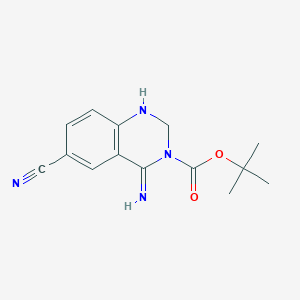

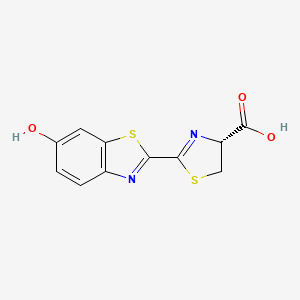

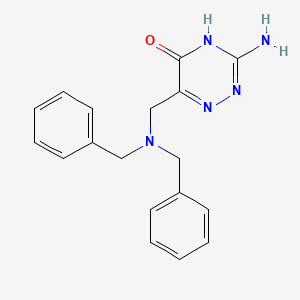

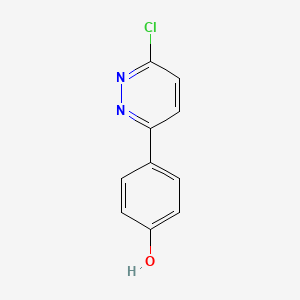

The biosynthesis of L-Luciferin involves the decarboxylation of L-Cysteine, which is a key step for the formation of the benzothiazole ring in L-Luciferin . The absolute configuration of the isotope-labeled firefly luciferin was determined by HPLC analysis with a chiral column, and it was found that L-Cysteine was incorporated into not only L-Luciferin but also D-Luciferin . This indicates that L-Cysteine is a biosynthetic component of D-Luciferin .

Chemical Reactions Analysis

L-Luciferin reacts with oxygen in the presence of a luciferase (an enzyme) to release energy in the form of light . The reaction of 2-cyano-6-hydroxybenzothiazole with D-Cysteine is the final step of this synthesis .

科学的研究の応用

生物発光研究

L-ルシフェリンは、生物発光における重要な成分であり、生きた生物が光を生成する自然現象です . L-ルシフェリンの酸化は、ルシフェラーゼと呼ばれる酵素によって触媒され、光を放出する励起状態の種が生成されます . このプロセスは、さまざまな生物発光システムで使用されており、それぞれがさまざまな用途に適した異なる発光波長を持っています .

遺伝子アッセイ

L-ルシフェリンを含む生物発光反応は、遺伝子アッセイで日常的に使用されています . これらのアッセイは、特定の遺伝子の活性を検出および測定するのに役立ち、遺伝子発現と調節に関する貴重な洞察を提供します .

タンパク質-タンパク質相互作用の検出

L-ルシフェリンは、タンパク質-タンパク質相互作用の検出に使用されます . これらの相互作用は、さまざまな生物学的プロセスにおいて重要な役割を果たし、それらの検出と分析は、細胞機能とメカニズムに関する重要な情報を提供できます .

創薬におけるハイスループットスクリーニング

L-ルシフェリンベースの生物発光反応は、創薬におけるハイスループットスクリーニング(HTS)で使用されています . HTSは、創薬において、新しい薬の開発のための潜在的な候補を特定するために使用される方法です .

衛生管理と汚染分析

L-ルシフェリンは、衛生管理と生態系における汚染分析に使用されています . たとえば、食品や飲料中の微生物汚染を検出するために使用できます .

小型哺乳類における生体内イメージング

L-ルシフェリンは、小型哺乳類における生体内イメージングに使用されています . これにより、研究者は生きた生物体内の生物学的プロセスを視覚化することができ、疾患の進行と治療の効果に関する貴重な洞察を提供します .

疾患検出

L-ルシフェリンは、COVID-19などの病気を引き起こす遺伝子を検出するためにラボで使用されています . これは、疾患の診断とさまざまな疾患の遺伝的基礎を理解する上で貴重なツールとなっています .

生物発光ベースの療法

バイオメディシンにおける生物発光の最近の応用には、生物発光誘起小型分子フォトアンケージング、生物発光ベースのフォトダイナミック療法(PDT)、および生物発光を使用してニューロンを制御することが含まれます . これらのアプリケーションは、治療的介入のための新しい可能性を開きます .

作用機序

Target of Action

The primary target of L-Luciferin is the enzyme luciferase . Luciferase catalyzes the oxidation of L-Luciferin in the presence of molecular oxygen . This reaction is a key component of bioluminescence, a phenomenon involving light emission by live organisms .

Mode of Action

L-Luciferin interacts with its target, luciferase, through an oxidation process . This process is initiated when luciferase catalyzes the SN2 reaction of L-Luciferin and adenosine triphosphate (ATP), forming a carbanion at carbon 4 stabilized by the AMP . A hydroperoxide then forms as the carbanion attacks molecular oxygen . The hydroperoxide attacks the carbonyl carbon to form a 4-membered ring, resulting in the loss of the good leaving group AMP . The resultant alpha-peroxy lactone is a high-energy intermediate called a dioxetanone . The sequence of events comprising the decomposition of the dioxetanone are the subject of some debate .

Biochemical Pathways

The biochemical pathway of L-Luciferin involves the reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine . This reaction is catalyzed by luciferase and results in the formation of D-Luciferin . The reaction is part of a larger biochemical process involving the oxidation of luciferins by molecular oxygen in the presence of luciferases .

Pharmacokinetics

The pharmacokinetics of L-Luciferin involve its uptake into the tumor, which exhibits a clear dependence on the tumor volume . The rate of L-Luciferin transport in and out of the tumor increases with the tumor volume . The time to peak-Luciferin concentration shortens as the tumor grows . The peak bioluminescence signal and the area under the curve both exhibit a dependence on the tumor surface area .

Result of Action

The result of L-Luciferin’s action is the emission of visible light . This light emission is a result of the oxidation of L-Luciferin by molecular oxygen, a reaction catalyzed by luciferase . The light emission continues until all the L-Luciferin is oxidized .

Action Environment

The action of L-Luciferin is influenced by environmental factors such as the presence of cysteine and benzoquinone . In bacteria, the toxicity of p-benzoquinone is considerably reduced in the presence of cysteine, maintaining cell viability at 3.6 mM p-benzoquinone concomitantly with the formation of luciferin . These results suggest that luciferin first appeared as a detoxification byproduct of cysteine reaction with accumulated toxic quinone intermediates during the evolution of sclerotization/tanning in Coleoptera .

Safety and Hazards

将来の方向性

The origin of bioluminescent systems, including the biosynthetic pathway of luciferin and its original biological function in beetles, still remain to be elucidated . The focus on optical imaging techniques for molecular imaging is driven in large part by the sensitivity for imaging optical contrast agents and reporter molecules in vivo . This suggests that there is potential for future research and applications in this area .

生化学分析

Biochemical Properties

L-Luciferin is a small molecule that interacts with the enzyme luciferase to produce light. The reaction requires adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. The biochemical reaction involves the oxidation of L-Luciferin, resulting in the emission of light. This process is highly efficient, with nearly all the energy being converted into light. The interaction between L-Luciferin and luciferase is highly specific, making it a valuable tool in biochemical assays and imaging techniques .

Cellular Effects

L-Luciferin influences various cellular processes, primarily through its role in bioluminescence. In cells expressing luciferase, the addition of L-Luciferin leads to light emission, which can be used to monitor cellular events in real-time. This includes tracking gene expression, cell signaling pathways, and metabolic activities. The non-toxic nature of L-Luciferin allows it to be used in live-cell imaging without adversely affecting cell viability .

Molecular Mechanism

The molecular mechanism of L-Luciferin involves its oxidation by luciferase in the presence of ATP and Mg²⁺. The reaction produces oxyluciferin, carbon dioxide, adenosine monophosphate (AMP), and light. The binding of L-Luciferin to luciferase induces a conformational change in the enzyme, facilitating the oxidation process. This reaction is highly specific and efficient, making L-Luciferin a powerful tool for studying molecular interactions and enzyme kinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Luciferin can be observed over time. The stability of L-Luciferin is crucial for consistent results in bioluminescence assays. It is generally stable under physiological conditions but can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that L-Luciferin can be used to monitor cellular processes over extended periods, providing valuable insights into dynamic biological events .

特性

IUPAC Name |

(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGNCJDXODQBOB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493916 | |

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34500-31-7 | |

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

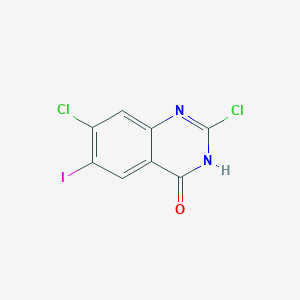

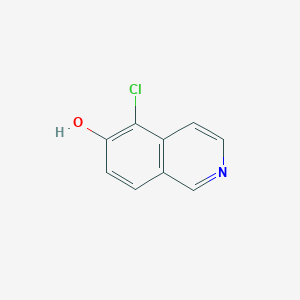

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

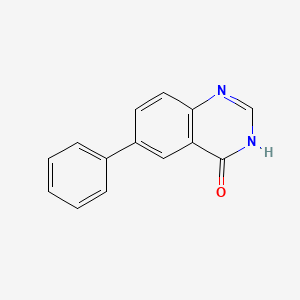

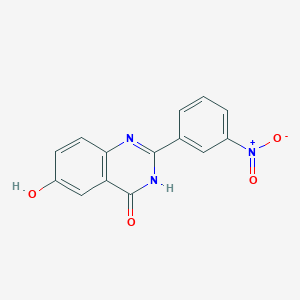

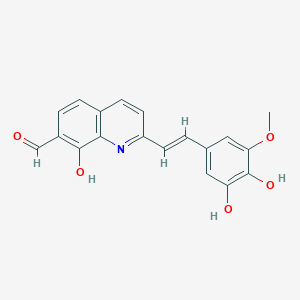

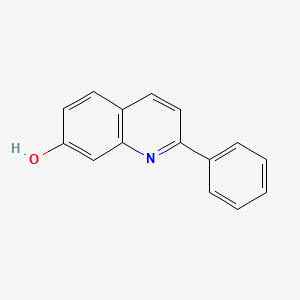

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)

![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-phenylpropanoic acid](/img/structure/B1497190.png)

![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)

![Benzo[d]thiazol-2-yl(2,3,4-trihydroxy-5-(4-phenoxybenzoyl)phenyl)methanone](/img/structure/B1497198.png)

![8-chloro-3-methyl-2H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B1497200.png)